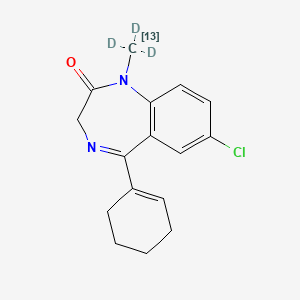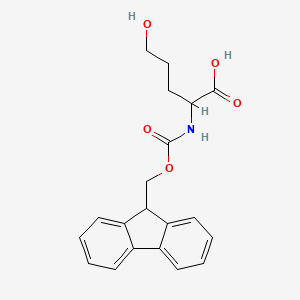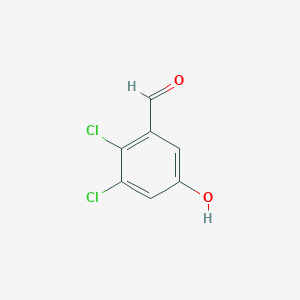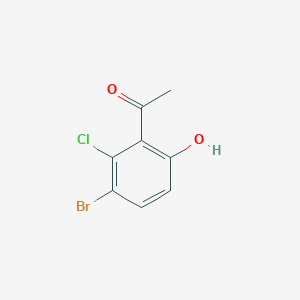
3'-Bromo-2'-chloro-6'-hydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2’-chloro-6’-hydroxyacetophenone is a halogenated aromatic hydroxyl ketone. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to an acetophenone core. It is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-chloro-6’-hydroxyacetophenone typically involves the bromination and chlorination of hydroxyacetophenone derivatives. One common method includes the bromination of 2-hydroxyacetophenone in the presence of bromine and acetic acid . The reaction is carried out at elevated temperatures to ensure complete bromination. Chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 3’-Bromo-2’-chloro-6’-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the handling of halogenating agents.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-2’-chloro-6’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the acetophenone core can undergo reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Chlorination: Chlorine gas or chlorinating agents.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
Substituted Acetophenones: Formed through nucleophilic substitution.
Chalcones and Dienones: Synthesized by reacting with aldehydes.
Aplicaciones Científicas De Investigación
3’-Bromo-2’-chloro-6’-hydroxyacetophenone is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of complex organic molecules and intermediates.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2’-chloro-6’-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and proteins. The halogenated groups enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-chloro-2-hydroxyacetophenone: Similar structure but different positioning of halogen atoms.
2-Bromo-3-hydroxyacetophenone: Lacks the chlorine atom.
5-Chloro-2-hydroxyacetophenone: Lacks the bromine atom.
Uniqueness
3’-Bromo-2’-chloro-6’-hydroxyacetophenone is unique due to the specific positioning of its bromine, chlorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H6BrClO2 |
|---|---|
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
1-(3-bromo-2-chloro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)7-6(12)3-2-5(9)8(7)10/h2-3,12H,1H3 |
Clave InChI |
HFCNBMZOOGLWPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


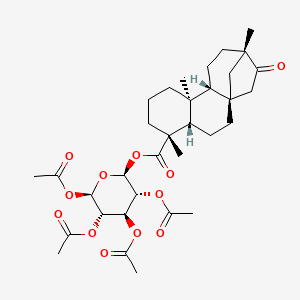
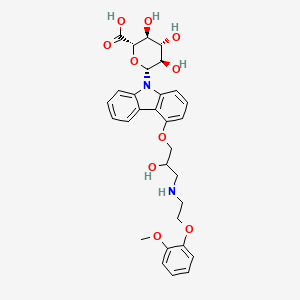
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
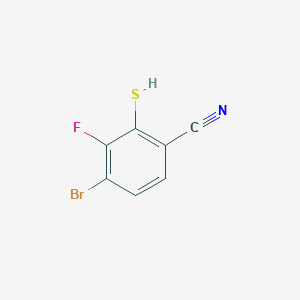
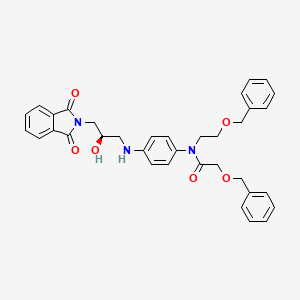
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)

![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)

